molecular formula C11H14N6 B2561469 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine CAS No. 198209-80-2

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Cat. No.: B2561469
CAS No.: 198209-80-2
M. Wt: 230.275
InChI Key: YEJXVAVZMPQAIT-UHFFFAOYSA-N
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Description

Significance of Tetrazole and Piperazine (B1678402) Heterocycles in Contemporary Drug Discovery Research

Both tetrazole and piperazine are considered "privileged scaffolds" in pharmaceutical and medicinal chemistry, frequently appearing in the structures of marketed drugs. beilstein-journals.orgresearchgate.net Their individual contributions to molecular properties are well-documented and form the basis for their widespread use.

The tetrazole ring , a five-membered heterocycle with four nitrogen atoms, is a crucial functional group in drug design for several reasons. numberanalytics.com It is widely utilized as a bioisostere for the carboxylic acid group. beilstein-journals.orgacs.org This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles for drug candidates. numberanalytics.combeilstein-journals.org The tetrazole moiety's high nitrogen content and unique electronic environment influence its reactivity and ability to form key interactions with biological targets. numberanalytics.com Its incorporation can enhance the potency of a compound and has been associated with a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects. beilstein-journals.orgbeilstein-journals.org More than 20 FDA-approved drugs contain a tetrazole ring. acs.orgnih.gov

The strategic combination of these two heterocycles into a single scaffold aims to harness their synergistic potential, creating compounds with novel biological activities and improved drug-like characteristics.

Research Landscape for 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine and Cognate Analogues

The specific compound, this compound, is cataloged in chemical databases such as PubChem (CID 3825578), indicating its availability for research purposes. nih.gov While extensive, dedicated studies on this exact molecule are not widely published, significant research has been conducted on closely related analogues, particularly those that link the tetrazole and piperazine rings through a carbonyl group.

A notable area of investigation involves a series of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, which were designed and synthesized as potential anticancer agents. tandfonline.comnih.govresearchgate.net In this research, the tetrazole-piperazine scaffold was developed as an analogue of XRP44X, a known microtubule destabilizer. semanticscholar.orgnih.gov Microtubules are critical targets in cancer therapy, and agents that disrupt their dynamics can inhibit cell division and induce apoptosis in cancer cells. nih.gov

The research demonstrated that certain analogues exhibited potent antiproliferative activity against various human cancer cell lines, including SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer). tandfonline.comnih.govnih.gov One of the most active compounds from the series, compound 6-31 , was found to inhibit tubulin polymerization, disrupt the cellular microtubule network, and arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.netsemanticscholar.org

Molecular docking studies provided insight into the binding mechanism, suggesting that the 1H-tetrazole moiety forms specific hydrogen bonds with key amino acid residues (Asnβ258 and Lysβ352) in the colchicine-binding site of tubulin. nih.gov This highlights the critical role of the tetrazole ring in the compound's mechanism of action.

The antiproliferative activities of selected analogues from this study are presented below.

Antiproliferative Activity (IC₅₀ in μM) of Selected 1-Phenyl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol Analogues semanticscholar.org
CompoundAryl Group on PiperazineSGC-7901A549HeLa
6-63-methoxyphenyl0.1700.2900.430
6-83-(trifluoromethyl)phenyl0.1400.3100.450
6-93,4-dimethylphenyl0.1300.1900.280

The synthesis of these compounds often involves a multi-step process. A key step is the preparation of an ethyl 1-aryl-1H-tetrazole-5-carboxylate intermediate, which can then be coupled with the desired arylpiperazine. tandfonline.comnih.gov The physical properties of some of these synthesized analogues are detailed in the following table.

Physical Characterization of Selected 1-Phenyl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol Analogues tandfonline.com
CompoundAppearanceYield (%)Melting Point (°C)
6-6White Solid67144.3–146.2
6-8Light yellow Solid6077.7–79.2
6-9Pink Solid57138.6–140.1

This body of research underscores the potential of the 1-phenyl-tetrazole-5-yl-piperazine scaffold as a valuable template for the design of novel anticancer agents that target microtubule dynamics. tandfonline.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJXVAVZMPQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activity Profiling of Tetrazole Piperazine Chemical Entities

Anti-Cancer and Anti-Proliferative Efficacy Studies

The evaluation of novel chemical entities for anti-cancer properties is a cornerstone of oncological research. This typically involves a tiered approach, beginning with in vitro assessments against a panel of human cancer cell lines to determine cytotoxic and growth-inhibitory potential.

In Vitro Cytotoxicity Assessments on Human Cancer Cell Lines

Standard preclinical cancer screening protocols assess the cytotoxic effects of a compound against a variety of human cancer cell lines to gauge its spectrum of activity. Commonly utilized cell lines for such initial screenings include SiHA (cervical cancer), MDA-MB-235 (breast cancer), PANC-1 (pancreatic cancer), DU-145 (prostate cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Caco-2 (colorectal adenocarcinoma).

Despite a thorough review of scientific databases, specific studies detailing the in vitro cytotoxicity of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine against these particular cell lines have not been identified. Research on structurally related compounds, such as certain phenylsulfonylpiperazine and 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol derivatives, has demonstrated cytotoxic activities, suggesting that the tetrazole-piperazine scaffold is of interest in the development of anti-cancer agents. However, direct experimental evidence for the specific compound is not available.

Evaluation of Growth Inhibitory Concentrations

A critical component of in vitro anti-cancer profiling is the determination of the concentration at which a compound inhibits cancer cell growth. This is typically quantified using metrics such as the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%). The GI50 value represents the concentration of the drug that causes a 50% reduction in the growth of treated cells, while the IC50 value indicates the concentration required to inhibit a specific biological or biochemical function by 50%.

No published data presenting the GI50 or IC50 values for this compound against any human cancer cell lines could be located.

Antimicrobial Efficacy Investigations

The tetrazole moiety is a component of several clinically used antimicrobial agents, making the investigation of novel tetrazole-containing compounds for antibacterial and antifungal properties a priority in infectious disease research.

Antibacterial Activity Analyses

The assessment of a compound's antibacterial activity involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria. While derivatives of 1-phenyl-1H-tetrazole-5-thiol have been reported to exhibit activity against bacteria such as Staphylococcus aureus and E. coli, specific studies on the antibacterial spectrum of this compound are not present in the available literature.

Antifungal Activity Analyses

Similarly, the antifungal potential of a new chemical entity is evaluated against a range of pathogenic fungi. Although general antifungal properties have been attributed to some tetrazole derivatives, there is no specific data available from studies that have investigated the antifungal activity of this compound.

Anti-Inflammatory Modulatory Effects

Piperazine (B1678402) and tetrazole scaffolds are found in various compounds with anti-inflammatory properties. The evaluation of a novel compound's ability to modulate inflammatory pathways is a key aspect of its preclinical profiling. Such studies often involve in vitro assays to measure the inhibition of inflammatory mediators or enzymes.

A review of the scientific literature did not yield any studies specifically investigating the anti-inflammatory modulatory effects of this compound. While research on other piperazine and pyrazole (B372694) derivatives has demonstrated anti-inflammatory potential, this cannot be directly extrapolated to the compound of interest without specific experimental validation.

Anti-Hyperglycemic Activity Delineation

No published studies were found that specifically investigate the anti-hyperglycemic or anti-diabetic properties of this compound. Research on other tetrazole derivatives has explored their potential in managing blood glucose levels, but data for the specified compound is not available. nih.govnih.gov

Diverse Preclinical Pharmacological Activities

Anti-Convulsant Activity Characterization

There is no available data from preclinical models, such as the maximal electroshock (MES) or pentylenetetrazole (scPTZ) induced seizure tests, to characterize the anti-convulsant potential of this compound. While the broader class of tetrazole derivatives has been a subject of interest in epilepsy research, studies on this specific molecule have not been reported. nih.govnih.govresearchgate.net

Vasorelaxant Response Profiling

The effects of this compound on vascular smooth muscle tone have not been documented in the scientific literature. Preclinical assessments, typically conducted using isolated aortic rings, are necessary to determine any potential vasorelaxant activity, but such studies for this compound are absent from the available literature. cdnsciencepub.comnih.govresearchgate.net

Renal Outer Medullary Potassium (ROMK) Channel Inhibition and Diuretic Mechanism Exploration

Specific investigations into the inhibitory activity of this compound against the Renal Outer Medullary Potassium (ROMK) channel have not been published. While structurally different and more complex molecules containing a tetrazole-piperazine framework have been identified as ROMK inhibitors with diuretic potential, there is no evidence to suggest that this compound shares this mechanism of action. nih.govresearchgate.netnih.gov

Protein Arginine Methyltransferase 1 (PRMT1) Inhibitory Potential

The potential for this compound to act as an inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) has not been evaluated in published research. Studies on PRMT1 inhibitors have included some 1-substituted tetrazole derivatives, but this specific 5-substituted tetrazole compound has not been assessed. nih.govresearchgate.netresearchgate.net

Experimental Assessment of Local Anesthetic Modalities

No experimental data from preclinical models, such as nerve block or corneal reflex tests, exists to support any local anesthetic activity for this compound. nih.gov

Computational Bioactivity Predictions for this compound Remain Largely Undisclosed

Despite the growing interest in tetrazole and piperazine derivatives within medicinal chemistry, specific computational predictions detailing the bioactivity spectrum for the compound this compound are not extensively available in publicly accessible research. In silico studies, which are crucial for forecasting the therapeutic potential of chemical entities, often involve methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess a compound's viability as a drug candidate.

While the broader class of tetrazole-containing compounds has been the subject of computational analysis for various therapeutic applications, including anticoagulant and anticancer agents, specific data focusing on the thrombolytic, anticoagulant, and anti-sclerotic potential of this compound is not detailed in the available literature. For instance, studies on pyrazolyl-tetrazoles have explored their potential as anticoagulants, and research on piperazine-based dithiocarbamates has suggested possible thrombolytic effects. However, these findings are related to structurally distinct molecules and cannot be directly extrapolated to this compound.

Computational screening of other novel tetrazole derivatives has been conducted to evaluate their potential as next-generation antibiotics, employing molecular docking and ADMET profiling to predict their interactions with bacterial targets and their pharmacokinetic properties. These studies highlight the utility of computational methods in modern drug discovery.

Similarly, research on various 5-substituted 1H-tetrazole derivatives has utilized computational tools to predict their ADME/pharmacokinetic properties and to perform molecular docking studies for applications such as anticancer agents. These investigations underscore the broad therapeutic potential of the tetrazole scaffold.

However, a comprehensive computational analysis specifically predicting the thrombolytic, anticoagulant, and anti-sclerotic activities of this compound is not presently found in the reviewed scientific literature. Such studies would be invaluable in elucidating the potential cardiovascular applications of this particular compound and would guide further preclinical research.

Mechanistic Investigations and Molecular Target Identification

Cellular and Subcellular Modulatory Mechanisms

The effects of this compound class at the cellular level are profound, primarily impacting processes fundamental to cell division and signaling. A key representative compound from this family, known as compound 6-31 ((2-methylphenyl)-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]methanone), has been instrumental in elucidating these mechanisms.

Derivatives of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine have been identified as potent microtubule destabilizing agents. researchgate.netnih.govtandfonline.comnih.govsemanticscholar.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. researchgate.netnih.gov By interfering with microtubule dynamics, these compounds can effectively halt cell proliferation.

In vitro studies demonstrated that the representative compound 6-31 inhibits the polymerization of tubulin into microtubules in a concentration-dependent manner. semanticscholar.org This inhibition disrupts the normal microtubule network within cells. Immunofluorescence staining of SGC-7901 gastric cancer cells treated with compound 6-31 showed disorganized and destroyed microtubules that were wrapped around the nucleus, a stark contrast to the well-organized network in untreated cells. nih.gov This evidence confirms that the compound perturbs microtubule assembly, classifying it as a microtubule destabilizer. researchgate.netnih.govtandfonline.comnih.gov

Table 1: Antiproliferative Activity (IC₅₀) of Compound 6-31
Cell LineCancer TypeIC₅₀ (μM)
SGC-7901Human Gastric Cancer0.090
A549Human Lung Cancer0.110
HeLaHuman Cervical Cancer0.650
Data sourced from Wang et al. nih.gov

A direct consequence of microtubule disruption is the interference with cell cycle progression. Most agents that inhibit tubulin polymerization are known to induce cell cycle arrest in the G2/M phase, the stage where the cell prepares for and undergoes mitosis. semanticscholar.org

Flow cytometry analysis of SGC-7901 cells treated with compound 6-31 confirmed this effect. nih.gov The study showed a significant, time-dependent increase in the percentage of cells accumulating in the G2/M phase. researchgate.net After a 12-hour treatment, the population of cells in the G2/M phase increased from 22.2% in the control group to 63.0%. researchgate.net This arrest at the G2/M checkpoint prevents the cells from dividing, ultimately leading to apoptosis. researchgate.netnih.govnih.gov

Table 2: Effect of Compound 6-31 on Cell Cycle Distribution in SGC-7901 Cells
Treatment Time (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
062.415.422.2
1221.515.563.0
2414.316.169.6
Data adapted from Wang et al. researchgate.net

The combined effects of microtubule destabilization and cell cycle arrest result in potent inhibition of hyper-proliferative pathways, a hallmark of cancer. The antiproliferative activity of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols has been evaluated against a panel of human cancer cell lines. Compound 6-31, in particular, demonstrated noteworthy potency with IC₅₀ values in the nanomolar range against human gastric (SGC-7901), lung (A549), and cervical (HeLa) cancer cell lines. nih.govtandfonline.com This broad-spectrum activity underscores the compound's ability to effectively shut down the cellular machinery required for rapid and uncontrolled cell growth.

The Wnt/β-catenin signaling pathway is crucial in embryogenesis and tissue homeostasis, and its aberrant activation is linked to various cancers. nih.gov Research on other 1-substituted 1H-tetrazole derivatives has established a connection between this chemical class and the Wnt pathway. Specifically, a potent tetrazole-based inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), compound 9a, was found to selectively down-regulate the canonical Wnt/β-catenin signaling pathway. nih.gov In cellular assays, treatment with compound 9a led to a concentration-dependent decrease in the levels of Wnt3a and β-catenin, key components of the canonical pathway, without significantly affecting the non-canonical Wnt5a protein. nih.gov This suggests that the inhibitory effect on PRMT1 by tetrazole compounds can, in turn, modulate Wnt signaling, representing another avenue through which these compounds exert their antiproliferative effects. nih.gov

Molecular Interactions and Receptor Pharmacology

At the molecular level, the this compound scaffold and its analogues interact with specific enzymes, modulating their activity and interfering with downstream signaling pathways.

Protein Arginine Methyltransferase 1 (PRMT1): PRMT1 is an enzyme that plays a role in a wide range of cellular processes, and its dysregulation is implicated in cancer. nih.gov A series of 1-substituted 1H-tetrazole derivatives were designed to target the substrate arginine-binding site on PRMT1. nih.gov The most potent inhibitor identified, compound 9a, displayed significant and selective inhibitory effects against PRMT1. nih.gov It exhibited a non-competitive pattern of inhibition and showed strong selectivity for PRMT1 over PRMT5, another member of the enzyme family. nih.gov

Table 3: Inhibitory Activity of Compound 9a against PRMT Enzymes
EnzymeIC₅₀ (μM)
PRMT12.99 ± 0.17
PRMT5> 100
Data sourced from Sun et al. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that are crucial in processes like pH regulation and gas exchange. nih.gov Recent studies have proposed the tetrazole group as a novel chemotype capable of binding the zinc ion in the active site of carbonic anhydrases, thereby inhibiting their function. nih.gov A variety of tetrazole-containing compounds have been synthesized and evaluated as inhibitors against several human CA isoforms, showing inhibition constants (Kᵢ) in the micromolar to submicromolar range. nih.gov This suggests that the this compound scaffold has the potential to act as a carbonic anhydrase inhibitor, a mechanism that warrants further investigation for this specific class of compounds.

Receptor Binding and Ligand-Target Interactions (e.g., Central Nervous System Receptors, Endothelin Receptors)

Derivatives of N-phenylpiperazine, the core structure of the compound , are known to interact with a variety of receptors within the central nervous system (CNS). Molecular docking and high-performance affinity chromatography studies on related N-phenylpiperazine derivatives have elucidated their binding mechanisms to specific CNS receptors, such as the α1A-adrenoceptor. rsc.org

Research indicates that the binding of these derivatives is primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The affinity for the receptor is influenced by key functional groups, including an ionizable piperazine (B1678402) moiety, a hydrogen bond acceptor, and a hydrophobic component within the ligand's structure. rsc.org Thermodynamic analyses have shown that the binding process is characterized by negative enthalpy and Gibbs free energy changes, with a positive entropy change, confirming that electrostatic forces are the main driver of the interaction. rsc.org

Specific amino acid residues within the α1A-adrenoceptor have been identified as crucial binding sites for N-phenylpiperazine derivatives. rsc.org

Table 1: Key Amino Acid Residues in α1A-Adrenoceptor Binding

Amino Acid Residue Role in Binding
Asp106 Main binding site
Gln177 Main binding site
Ser188 Main binding site
Ser192 Main binding site

Furthermore, structure-activity relationship studies on 1-phenylpiperazines have demonstrated high affinity and selectivity for the 5-HT(1A) receptor, another critical CNS target. For instance, certain analogues with a three-membered alkyl chain linked to a 5-methoxytetralin-1-yl ring have shown exceptionally high affinity, with IC50 values as low as 0.50 nM. nih.gov

Regarding endothelin receptors, they are known targets for compounds in the treatment of conditions like pulmonary arterial hypertension. frontiersin.orgmdpi.com Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to ET_A and ET_B receptors on vascular smooth muscle cells. frontiersin.org While endothelin receptor antagonists are a significant area of research, specific binding studies directly linking this compound to these receptors are not prominently detailed in the reviewed literature.

Direct Molecular Binding Studies (e.g., Tubulin)

A significant area of investigation for compounds structurally related to this compound is their interaction with tubulin. nih.govnih.gov A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols have been identified as potent microtubule destabilizers, exhibiting anticancer activity by directly binding to tubulin. nih.govnih.gov

These compounds inhibit the polymerization of tubulin into microtubules, a process essential for cell division, by interacting with the colchicine-binding site. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase. nih.govnih.gov Molecular docking studies have provided detailed insights into the specific interactions between these tetrazole derivatives and tubulin. The binding involves the formation of hydrogen bonds with specific amino acid residues in the β-tubulin subunit. nih.gov

Table 2: Ligand-Target Interactions at the Tubulin Colchicine-Binding Site

Amino Acid Residue (β-tubulin) Type of Interaction Interacting Ligand Moiety
Asnβ258 Hydrogen Bond 2 N of 1H-tetrazole
Alaβ317 Hydrogen Bond Carbonyl group

These interactions allow the 1H-tetrazole derivatives to nestle effectively within the active site, maintaining a conformation that disrupts normal tubulin function. nih.gov The unique interactions involving the tetrazole moiety are considered crucial for the potent activity of these compounds as microtubule destabilizers. nih.govnih.gov

Multi-Drug Resistance (MDR) Efflux Pump Modulation (e.g., P-glycoprotein Interaction)

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key efflux pump that contributes to multidrug resistance (MDR) in cancer cells and affects drug disposition by limiting intestinal absorption and brain penetration. nih.govmdpi.com Arylpiperazine derivatives have been investigated as modulators of these efflux pumps. researchgate.net

Structurally related compounds, such as 1-(1-naphthylmethyl)-piperazine (NMP), have been shown to reverse MDR in bacteria and enhance the susceptibility of resistant cells to various antimicrobial agents. researchgate.netnih.gov The mechanism is believed to involve the inhibition of efflux pumps, leading to increased intracellular drug concentrations. researchgate.net This suggests that compounds like this compound may have the potential to modulate P-gp activity, although direct studies on this specific compound are needed for confirmation. The inhibition of P-gp by such modulators can be a strategy to overcome resistance and improve the efficacy of co-administered drugs that are P-gp substrates. researchgate.net

Nitric Oxide (NO)/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Involvement

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is a crucial signaling cascade involved in various physiological processes, including vasodilation and neurotransmission. nih.govimrpress.com NO, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from GTP. nih.gov Elevated cGMP levels lead to the relaxation of smooth muscles. nih.gov

Studies on other heterocyclic compounds containing a tetrazole ring have demonstrated involvement of the NO/cGMP pathway. nih.govnih.gov For example, the pyrazole-tetrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole has been shown to produce antihypertensive and antinociceptive effects mediated through the activation of the NO/cGMP/K_ATP pathway. nih.govnih.gov Its vasodilator effect was found to be endothelium-dependent and was blocked by inhibitors of NOS and guanylyl cyclase. nih.gov These findings suggest that the tetrazole moiety may play a role in activating this signaling pathway, a hypothesis that warrants investigation for this compound.

Calcium Channel Interaction

Calcium channels are critical for regulating intracellular calcium levels and are involved in a wide range of cellular functions. Certain piperazine derivatives have been identified as inhibitors of specific types of calcium channels. nih.gov A series of diphenylpiperazine compounds, for instance, were developed as potent and selective N-type calcium channel blockers. nih.gov These compounds exhibited significant anti-allodynic and anti-hyperalgesic activity in models of neuropathic pain, with IC50 values in the nanomolar range and high selectivity over L-type channels. nih.gov This demonstrates that the piperazine scaffold can be directed to interact with voltage-gated calcium channels. The potential for this compound to interact with calcium channels remains an area for further specific investigation.

Structure Activity Relationship Sar Analysis of 1 1 Phenyl 1h Tetrazol 5 Yl Piperazine and Analogues

Conformational and Substituent Effects on Tetrazole Moiety Bioactivity

The tetrazole moiety's high nitrogen content (four nitrogen atoms to one carbon) creates a unique electronic profile, enabling it to act as both a hydrogen bond donor (the N-H in 1H-tetrazoles) and an acceptor (the sp2 hybridized nitrogen atoms). researchgate.net In N1-substituted tetrazoles like the core subject, the potential for hydrogen donation is removed, but the acceptor capabilities remain crucial for receptor interaction. Molecular modeling studies have revealed that the nitrogen atoms at positions 2 and 4 of the tetrazole ring can form critical hydrogen bonds with amino acid residues in biological targets, anchoring the ligand in the active site and contributing directly to its efficacy. nih.gov

Furthermore, the tetrazole ring can engage in noncovalent interactions, such as polar-π and π-π stacking interactions with aromatic rings within a receptor, which can be modulated by the electronic nature of the substituents on the attached phenyl ring. researchgate.net The relative orientation of the tetrazole and the N1-phenyl ring, often non-coplanar, also dictates the three-dimensional shape of the molecule, which is a key determinant for fitting into a specific binding pocket. researchgate.net

A primary reason for the prevalence of the tetrazole ring in medicinal chemistry is its role as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure. nih.gov The 5-substituted 1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. nih.gov This substitution is a key strategy for improving a compound's pharmacokinetic profile. mdpi.com

Tetrazoles exhibit acidity comparable to carboxylic acids but offer greater lipophilicity and metabolic stability. nih.gov The replacement of a carboxylic acid with a tetrazole can lead to improved oral bioavailability and resistance to metabolic degradation pathways like β-oxidation. nih.govresearchgate.net For instance, the angiotensin II receptor antagonist Losartan famously incorporates a tetrazole ring in place of a carboxylic acid, which resulted in a 10-fold increase in potency and a significant decrease in the efficacious dose in preclinical models. nih.gov This improvement was attributed to the tetrazole's geometry, which optimized its interaction with the receptor. nih.gov

The following table summarizes the key physicochemical properties that underscore the bioisosteric relationship between tetrazoles and carboxylic acids.

PropertyCarboxylic Acid (-COOH)5-Substituted 1H-TetrazoleAdvantage of Tetrazole
pKa ~4.2–4.5~4.5–4.9Similar acidity at physiological pH, maintaining ionic interactions. nih.gov
Lipophilicity LowerHigherCan improve membrane permeability and cell penetration. nih.gov
Metabolic Stability Susceptible to conjugation and reductionMore resistant to metabolic degradationImproved in vivo half-life and duration of action. researchgate.net
Geometry Planar anionPlanar anionThe tetrazole ring extends H-bond environments further from the core molecule (~1.2 Å), which can optimize receptor fit.

Beyond mimicking carboxylic acids, 1,5-disubstituted tetrazoles are also effective bioisosteres for the cis-amide bond. researchgate.net This mimicry can reduce the number of rotatable bonds in a molecule, imparting conformational rigidity that can be favorable for binding affinity and selectivity. nih.gov

Influence of Piperazine (B1678402) Ring Substitutions on Pharmacological Profile

In a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles designed as microtubule destabilizers, modifications to the aryl group on the piperazine ring (referred to as the D-ring) had a profound effect on antiproliferative activity. nih.gov The introduction of small alkyl or halogen substituents at various positions on this phenyl ring led to a wide range of potencies against different cancer cell lines.

For example, SAR studies revealed that for the D-ring:

Unsubstituted Phenyl: This analog showed moderate activity.

Methyl Substitution: A 3-methyl group (Compound 6-5 ) generally conferred greater potency than a 2-methyl or 4-methyl substitution. nih.gov

Fluoro Substitution: A 3-fluoro group (Compound 6-12 ) was often more potent than 2-fluoro or 4-fluoro substitutions. nih.gov

Chloro Substitution: A 3-chloro group (Compound 6-19 ) typically resulted in higher activity compared to substitutions at the 2- or 4-position. nih.gov

The data suggests that the substitution pattern on the piperazine's N-aryl group is critical for optimal interaction with the biological target. The electronic nature and steric bulk of the substituent, as well as its position, fine-tune the binding affinity. A study of other tetrazole-piperazine derivatives with a propyl-thio linker also found that substitutions on the N-aryl group of the piperazine were crucial for cytotoxic activity against human cancer cell lines. researchgate.net

The following table presents data on how D-ring (N-aryl on piperazine) substitutions affect antiproliferative activity (IC₅₀ in µM) against the SGC-7901 cancer cell line. nih.gov

CompoundD-Ring Substituent (R₂)IC₅₀ (µM) vs. SGC-7901
6-1H4.13
6-23-F2.89
6-53-CH₃2.01
6-112-F3.58
6-123-F2.89
6-134-F3.25
6-182-Cl3.15
6-193-Cl2.17
6-204-Cl2.98

Aromatic Ring (Phenyl) Derivatization Impact on Activity

The phenyl ring attached to the N1 position of the tetrazole is another critical site for modification that directly influences biological efficacy. Substituents on this ring (referred to as the A-ring) can alter the electronic properties of the tetrazole moiety and engage in specific interactions with the target protein.

In the same series of microtubule destabilizers, derivatization of the A-ring led to significant variations in potency. nih.gov The general findings indicated that:

Unsubstituted Phenyl: The parent compound with an unsubstituted phenyl A-ring served as a baseline for activity.

Methyl Substitution: A methyl group at the 2-position (ortho) of the phenyl ring (Compound 6-28 ) dramatically increased potency compared to substitutions at the 3- or 4-position. nih.gov

Halogen Substitution: A 2-fluoro substituent (Compound 6-29 ) also enhanced activity, though slightly less than the 2-methyl group. A 2-chloro group (Compound 6-30 ) was also favorable. nih.gov

Methoxy (B1213986) Substitution: The introduction of one, two, or three methoxy groups, particularly the 3,4,5-trimethoxy pattern found in many colchicine (B1669291) site inhibitors, was explored. The 3,4,5-trimethoxyphenyl analogue (Compound 6-31 ) was identified as the most potent compound in the entire series, with nanomolar activity against several cancer cell lines. nih.gov

These results strongly suggest that the ortho position of the A-ring is a particularly sensitive interaction zone and that bulky or electron-donating groups in this region can enhance binding. The exceptional activity of the trimethoxy derivative highlights a specific pharmacophoric requirement for interaction with the colchicine-binding site on tubulin. nih.gov

The table below details the impact of A-ring (N1-phenyl on tetrazole) substitutions on antiproliferative activity (IC₅₀ in µM) against the SGC-7901 cell line. nih.gov

CompoundA-Ring Substituent (R₁)IC₅₀ (µM) vs. SGC-7901
6-1H4.13
6-282-CH₃0.45
6-292-F0.73
6-302-Cl0.91
6-313,4,5-(OCH₃)₃0.081

Correlations Between Molecular Structure and Biological Efficacy

The collective SAR data reveals clear correlations between specific structural modifications and the resulting biological efficacy. For the 1-(1-phenyl-1H-tetrazol-5-yl)piperazine scaffold, particularly in the context of anticancer activity via tubulin polymerization inhibition, several key trends emerge. nih.gov

A direct comparison of substitutions on the A-ring (N1-phenyl) and D-ring (N4-phenyl of piperazine) shows that potency is highly sensitive to the placement and nature of substituents. On the A-ring, ortho-substitution is clearly favored, with the order of efficacy being 2-CH₃ > 2-F > 2-Cl > H. This suggests a specific hydrophobic or sterically defined pocket in the receptor that favorably accommodates groups at this position. The remarkable potency of the 3,4,5-trimethoxy analog (Compound 6-31 ) indicates a strong correlation with the pharmacophore of known colchicine-site binders. nih.gov

On the D-ring, meta-substitution (position 3) appears to be optimal for activity, with an efficacy trend of 3-CH₃ > 3-Cl > 3-F > H. nih.gov This implies that the D-ring likely fits into a different pocket where electronic and steric requirements at the meta-position are most favorable for binding.

The combination of optimal substituents on both rings can lead to a synergistic effect on potency. The most active compounds in the series generally possess favorable substitutions on both the A-ring and the D-ring, underscoring the importance of optimizing the entire molecular structure for effective interaction with the biological target.

Pharmacophore Elucidation for Optimized Biological Performance

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound acting as microtubule destabilizers, molecular docking studies have elucidated a clear pharmacophore. nih.gov

The key features of the pharmacophore for binding to the colchicine site of tubulin include:

Two Aromatic Regions: The A-ring (N1-phenyl) and D-ring (N4-phenyl of piperazine) occupy distinct hydrophobic pockets within the binding site. The substitutions on these rings are crucial for maximizing van der Waals and hydrophobic interactions.

A Central Heterocyclic Core: The tetrazole ring acts as a key structural element, correctly positioning the A-ring and the attached piperazine moiety.

Hydrogen Bond Acceptors: The docking model for the most potent compound, 6-31 , revealed specific and critical hydrogen bonding interactions. The nitrogen atom at position 2 of the tetrazole ring forms a hydrogen bond with the residue Asnβ258, while the nitrogen at position 4 forms a hydrogen bond with Lysβ352. nih.gov

These interactions anchor the molecule within the active site and are crucial for its high affinity and potent inhibitory activity. This elucidated pharmacophore model—consisting of two hydrophobic regions, a central scaffold, and specific hydrogen bond acceptors provided by the tetrazole ring—provides a rational basis for the design of new, even more potent derivatives. It confirms that the tetrazole is not merely a passive linker or bioisostere in this context but an active participant in receptor binding. nih.gov

Theoretical Chemistry and Computational Modeling Studies

Quantum Mechanical Investigations

Quantum mechanical calculations provide a foundational understanding of a molecule's electronic properties, which are critical determinants of its chemical reactivity and interaction capabilities.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. researchgate.net For compounds related to 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine, such as other tetrazole derivatives, Density Functional Theory (DFT) calculations are commonly used to determine these parameters. nih.govderpharmachemica.com

In the case of this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and tetrazole rings, while the LUMO is likely concentrated on the pyrazine (B50134) and tetrazole moieties. nih.gov This distribution facilitates charge transfer within the molecule, a key aspect of its reactivity. nih.gov

ParameterSignificanceTypical Implication for Tetrazole Derivatives
EHOMO (Energy of HOMO)Represents the electron-donating ability. Higher energy indicates a better electron donor.The electron-rich aromatic systems (phenyl and tetrazole rings) contribute to a relatively high HOMO energy.
ELUMO (Energy of LUMO)Represents the electron-accepting ability. Lower energy indicates a better electron acceptor.The nitrogen-containing heterocyclic rings can act as electron acceptors.
ΔE (Energy Gap = ELUMO - EHOMO)Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.govA moderate energy gap is typical, suggesting a balance between stability and reactivity, which is often desirable for bioactive molecules.

The analysis of electron density distribution reveals the regions within a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. In MEP maps, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. derpharmachemica.com

For this compound, the nitrogen atoms of the tetrazole and piperazine (B1678402) rings are expected to be electron-rich centers, making them potential sites for hydrogen bonding and other electrostatic interactions. mdpi.com The hydrogen atoms on the piperazine ring and the phenyl group would represent areas of positive electrostatic potential. This distribution is crucial for the molecule's ability to interact with biological targets like protein active sites. mdpi.com Topological analyses, such as the theory of Atoms in Molecules (AIM), can further quantify these interactions and identify critical points associated with chemical bonds, including weaker hydrogen bonds. mdpi.com

Molecular Simulation and Docking Approaches

Molecular simulations and docking are computational techniques used to model the interaction of a small molecule (ligand) with a biological macromolecule (receptor), providing insights into binding mechanisms and affinities.

Molecular docking is an in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand binding mechanisms at a molecular level.

For scaffolds related to this compound, docking studies have predicted binding to various protein targets. For instance, phenyl-piperazine derivatives have been docked into the ATP-binding site of the eukaryotic initiation factor eIF4A1, an enzyme linked to cancer. nih.govresearchgate.net Similarly, arylpiperazine derivatives have been studied for their interaction with tubulin and the androgen receptor. nih.govnih.gov These studies consistently show that the binding is driven by a combination of hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.govrsc.org The tetrazole and piperazine nitrogens often act as hydrogen bond acceptors, while the phenyl group engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

Related ScaffoldProtein TargetKey Predicted InteractionsReference
Phenyl-piperazineeIF4A1 HelicaseHydrogen bonds with Lys54, Gln60, Glu244, and Arg368. nih.gov
Arylpiperazine-tetrazoleTubulinHydrogen bonds with Asnβ258, Lysβ352, and Alaβ317. nih.gov
N-Phenylpiperazineα1A-adrenoceptorHydrogen bonds and electrostatic forces with Asp106, Gln177, Ser188, and Ser192. rsc.org
ArylpiperazineAndrogen ReceptorHydrogen, electrostatic, and hydrophobic interactions. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the conformational flexibility of the ligand and the stability of its binding within the receptor's active site. nih.govresearchgate.net

MD simulations of phenyl-piperazine scaffolds bound to eIF4A1 have demonstrated stable binding in the nucleotide site and have been used to recreate the opening and closing conformational changes of the enzyme upon ligand binding. nih.govresearchgate.net The stability of the complex is evaluated by monitoring parameters such as root-mean-square deviation (RMSD) over the simulation period. A stable RMSD indicates that the ligand remains securely in the binding pocket without significant conformational changes. These simulations can confirm that the interactions predicted by docking, such as key hydrogen bonds, are maintained over time, thus validating the proposed binding mode. nih.gov

In Silico Pharmacological Profiling and Activity Prediction

In silico pharmacological profiling uses computational models to predict the biological activities and pharmacokinetic properties of a compound before it is synthesized or tested experimentally. This approach accelerates the drug discovery process by prioritizing the most promising candidates. jetir.org

Based on docking and simulation studies of related compounds, the this compound scaffold is predicted to possess a range of potential biological activities. The phenyl-piperazine core is a recognized pharmacophore present in numerous bioactive compounds, including anticancer and antidepressant agents. jetir.orgnih.govresearchgate.net The tetrazole ring is often used in medicinal chemistry as a bioisostere for the carboxylic acid group, conferring potential bioactivity. ontosight.ai

Computational studies on similar structures suggest potential activities such as:

Anticancer Activity : Through inhibition of targets like the eIF4A1 helicase or tubulin polymerization. nih.govnih.gov

Cardiovascular Effects : Through modulation of receptors like the α1A-adrenoceptor. rsc.org

Endocrine Effects : Through interaction with nuclear receptors like the androgen receptor. nih.gov

These in silico predictions provide a roadmap for future experimental validation and highlight the therapeutic potential of this chemical scaffold.

Mechanistic Insights from Theoretical Reaction Pathway Studies (e.g., Photodegradation)

Theoretical studies, particularly using density functional theory (DFT), have been instrumental in elucidating the complex mechanisms of photodegradation for phenyl-tetrazole derivatives. As a case study, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one has been investigated to understand its reaction pathways in different solvents. mdpi.comresearchgate.net

The photochemistry of such tetrazolic compounds is known to be influenced by the solvent, with different products being formed in protic versus aprotic media. mdpi.comresearchgate.net For instance, in protic solvents like methanol (B129727), a pyrimidinone is the main photoproduct, whereas isocyanates and anilines are typically formed in aprotic solvents. mdpi.comresearchgate.net

Computational modeling of the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one in methanol, using time-dependent DFT, has validated a previously proposed experimental mechanism. mdpi.comuc.pt The calculations, performed with various functionals (M06-HF, B3LYP, and PBE0) and a polarizable continuum model to simulate the solvent, have characterized the reaction pathway on the triplet state. mdpi.comresearchgate.netuc.pt

The key findings from these theoretical studies include:

A concerted photoextrusion of a nitrogen molecule (N2). mdpi.comresearchgate.net

The subsequent cyclization of the allyl group on a triplet biradical intermediate. mdpi.comresearchgate.net

A later-stage intramolecular proton transfer, leading to the formation of the experimentally observed pyrimidinone photoproduct. mdpi.comresearchgate.net

These theoretical analyses provide a detailed energetic and structural understanding of the reaction intermediates and transition states, which is not always possible to obtain through experimental methods alone. mdpi.comresearchgate.net

Table 1: Computational Methods in Photodegradation Studies of 1-phenyl-4-allyl-tetrazol-5-one

Computational MethodFunctional(s)Basis SetSolvent ModelKey Findings
(Time-Dependent) Density Functional TheoryM06-HF, B3LYP, PBE0VDZPolarizable Continuum Model (Methanol)Validated a concerted N2 photoextrusion and subsequent intramolecular proton transfer via a triplet biradical intermediate.

Computational Studies on Corrosion Inhibition Mechanisms and Adsorption

Computational chemistry plays a vital role in understanding the mechanisms of corrosion inhibition by organic molecules. For phenyl-tetrazole derivatives, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), theoretical calculations have provided deep insights into their protective action on metal surfaces. electrochemsci.org

Quantum chemical calculations and molecular dynamics simulations are commonly employed to study the adsorption behavior and inhibition efficiency of these compounds. electrochemsci.orgrsc.org These studies have shown that PTZ is an effective mixed-type corrosion inhibitor for Q235 steel in acidic media (e.g., 1 M HCl), with a high inhibition efficiency of 97.1% at a concentration of 5 mM. electrochemsci.org

The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. electrochemsci.orgnih.gov Theoretical studies have revealed that this adsorption process for PTZ on the Q235 steel surface follows the Langmuir adsorption isotherm. electrochemsci.org This suggests the formation of a monolayer of the inhibitor on the metal.

Key insights from computational studies on the corrosion inhibition by PTZ include:

Adsorption Mechanism: The adsorption is a combination of physical and chemical interactions between the inhibitor molecule and the metal surface. nih.gov

Protective Film Formation: The adsorbed PTZ molecules create a barrier that significantly increases the charge transfer resistance, thereby inhibiting the corrosion process. electrochemsci.org

Molecular Orientation: Quantum chemical calculations help in determining the most stable adsorption configuration of the inhibitor on the metal surface. researchgate.net

Structure-Activity Relationship: These studies can correlate the molecular structure of the inhibitor with its inhibition efficiency, guiding the design of more effective corrosion inhibitors. rsc.org

Molecular dynamics simulations further complement these findings by providing a dynamic picture of the adsorption process and the stability of the protective film on the metal surface in an aqueous environment. electrochemsci.org

Table 2: Theoretical Parameters from Corrosion Inhibition Studies of 1-phenyl-1H-tetrazole-5-thiol (PTZ)

ParameterMethodFindingImplication
Inhibition EfficiencyPotentiodynamic Polarization97.1% at 5 mM in 1 M HClHigh protection against corrosion.
Adsorption IsothermElectrochemical Impedance SpectroscopyObeys Langmuir adsorptionFormation of a protective monolayer on the steel surface.
Inhibitor TypePotentiodynamic PolarizationMixed-typeInhibits both anodic and cathodic reactions of corrosion.
Charge Transfer ResistanceElectrochemical Impedance SpectroscopyIncreases with PTZ concentrationIndicates the formation of an effective insulating layer.

Analytical Characterization and Structural Confirmation Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylpiperazine derivatives, comprehensive assignments of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are achieved through a combination of one-dimensional and two-dimensional NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. nih.govresearchgate.net

¹H NMR: In the ¹H NMR spectrum, specific proton signals can be assigned to the different parts of the this compound molecule. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region of the spectrum. The protons on the piperazine (B1678402) ring exhibit characteristic chemical shifts, and their coupling patterns can provide information about the ring's conformation.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the phenyl ring, the tetrazole ring, and the piperazine ring will resonate at distinct chemical shifts, allowing for their unambiguous assignment.

2D NMR (HSQC): HSQC experiments are used to correlate proton signals with their directly attached carbon atoms. This technique is invaluable for confirming the assignments made from the individual ¹H and ¹³C NMR spectra, providing a more complete picture of the molecular structure.

Below is a representative table of expected NMR data for similar phenyl-tetrazole and piperazine structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.07-7.34 (m)-
Piperazine-H2.9-3.1 (m)45-55
Tetrazole-C-~155
Phenyl-C-119-144
Note: This is an interactive data table based on typical values for related structures. rsc.orgchemicalbook.comchemicalbook.comgrowingscience.com Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.netpnrjournal.com The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3100-3000 cm⁻¹. rsc.org

C-H stretching (aliphatic): Found in the 3000-2850 cm⁻¹ region. rsc.org

C=N stretching (tetrazole ring): A characteristic peak for the tetrazole ring system. rsc.org

C=C stretching (aromatic ring): Appears in the 1600-1450 cm⁻¹ range. rsc.org

C-N stretching: Vibrations associated with the piperazine and tetrazole rings.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch3126
C=N Stretch (Tetrazole)1694
Aromatic C=C Stretch1597, 1498
Note: This is an interactive data table based on data for 1-phenyl-1H-tetrazole. rsc.org Actual values for the target compound may differ slightly.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom in the unit cell. mdpi.com This analysis provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. For related tetrazole compounds, single crystal X-ray diffraction has been used to confirm their molecular and crystal structures. researchgate.net

Chromatographic Separations and Reaction Progress Monitoring

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of its synthesis.

Thin-layer chromatography (TLC) is often used to quickly assess the purity of a sample and to follow the course of a chemical reaction. semanticscholar.orggoogle.com For purification, column chromatography is a standard method, where the compound is separated from impurities based on its differential adsorption to a stationary phase. semanticscholar.orggoogle.com High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative purposes, offering higher resolution and efficiency in separating the target compound. google.com The development of novel stationary phases, such as those bonding phenyl and tetrazole groups, demonstrates the ongoing advancements in chromatographic separations for this class of compounds. nih.gov

Thin-Layer Chromatography (TLC)mdpi.comnih.gov

Thin-Layer Chromatography is an essential and rapid analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For compounds structurally similar to "this compound," TLC is a standard method to assess reaction completion and purity.

In a typical TLC analysis, a small amount of the reaction mixture or the isolated product is spotted onto a TLC plate, which is commonly coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the components. For tetrazole derivatives, various solvent systems can be employed, often consisting of a mixture of a non-polar and a polar solvent. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, often at wavelengths of 254 nm and 365 nm, especially for aromatic and conjugated compounds like "this compound". nih.gov Specific staining reagents can also be used if the compounds are not UV-active, although this is less common for this class of compounds. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in a specific solvent system.

A representative TLC methodology for a related tetrazole compound involved using a mobile phase of dichloromethane (B109758) and methanol (B129727) in a 9:1 ratio. mdpi.com

Table 1: Representative Thin-Layer Chromatography (TLC) Parameters

Parameter Description
Stationary Phase Silica gel coated plates
Mobile Phase Dichloromethane/Methanol (9:1, v/v) mdpi.com

| Visualization | UV light (254 nm and 365 nm) nih.gov |

Column Chromatography for Purificationmdpi.comnih.gov

Following the synthesis of "this compound," column chromatography is a standard and highly effective method for the purification of the crude product. This technique allows for the separation of the desired compound from unreacted starting materials, by-products, and other impurities on a larger scale compared to TLC.

The principle of column chromatography is similar to that of TLC, but it is a preparative technique. The crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel. A carefully selected solvent system, the eluent (or mobile phase), is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

The selection of an appropriate eluent system is crucial for a successful separation and is often guided by prior TLC analysis. For the purification of tetrazole and piperazine derivatives, a variety of solvent systems have been reported. For instance, a mixture of n-hexane and ethyl acetate (B1210297) in a 1:1 ratio has been effectively used for the purification of a structurally analogous compound, 1-Phenyl-5-(4-phenylpiperazine-1-carbonyl)-1H-tetrazol, on a silica gel column. nih.gov In another case, a system of dichloromethane, methanol, and triethylamine (B128534) (9:1:0.1) was employed for a different tetrazole derivative. mdpi.com The addition of a small amount of a basic modifier like triethylamine can be beneficial in preventing the streaking of basic compounds like piperazine derivatives on the silica gel column.

The fractions are collected as the eluent exits the column, and TLC is used to analyze these fractions to identify those containing the pure desired product. The fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified "this compound."

Table 2: Representative Column Chromatography Parameters

Parameter Description
Stationary Phase Silica gel
Mobile Phase / Eluent n-hexane/Ethyl Acetate (1:1, v/v) nih.gov

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Tetrazole-Piperazine Therapeutics

The rational design of new therapeutics based on the tetrazole-piperazine framework is a key area of future research. This approach leverages an understanding of structure-activity relationships (SAR) to modify the scaffold for enhanced potency, selectivity, and pharmacokinetic properties. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability. nih.govacs.org

Key strategies in the rational design of these compounds include:

Bioisosteric Replacement: The tetrazole moiety itself is a successful bioisostere of carboxylic acids and amides, a strategy used to improve absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates. nih.govacs.org Future designs will continue to leverage this, exploring subtle modifications to the tetrazole and piperazine (B1678402) rings to fine-tune interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are crucial for optimizing lead compounds. For instance, research on related tetrazole-piperidine/piperazine structures has shown that altering the length of aliphatic linkers between the heterocyclic rings and modifying substituents on the phenyl groups can significantly impact inhibitory effects on targets like monoamine neurotransmitter transporters. nih.gov Future work will involve creating libraries of analogues to systematically probe the effects of different functional groups on activity.

Target-Specific Modifications: Design efforts are increasingly focused on tailoring compounds for specific biological targets. For example, in designing microtubule destabilizers for cancer therapy, a 1-aryl-1H-tetrazole moiety was introduced as a hydrogen-bond acceptor to interact with specific amino acid residues like Asnβ258 and Lysβ352 in tubulin. nih.gov This highlights the potential for designing derivatives of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine that are highly selective for their intended targets.

Design StrategyObjectiveExample ApplicationKey Findings
Linker Modification Optimize potency and selectivityMonoamine reuptake inhibitorsAltering carbon number in linkers and spacers increased serotonin reuptake inhibition potency. nih.gov
Substituent Variation Enhance target binding and ADME propertiesMDM2-p53 interaction inhibitorsSAR studies based on a four-point pharmacophore model yielded derivatives with nanomolar affinity for MDM2. nih.gov
Bioisosterism Improve metabolic stability and patentabilityGeneral drug designReplacing carboxylic acid with a 5-substituted tetrazole can resolve issues with ADME properties. acs.org
Conformational Rigidity Increase binding affinity and selectivityCarbonic anhydrase inhibitorsUsing heterocyclic rings as linkers can introduce conformational rigidity, enhancing interactions with biological targets. mdpi.com

Elucidation of Underexplored Biological Activities and Mechanisms

While the tetrazole-piperazine scaffold is known for certain activities, its full biological potential remains largely untapped. Future research will focus on screening this compound and its analogues against a wider array of biological targets to uncover novel therapeutic applications. Tetrazole derivatives have historically demonstrated a broad spectrum of bio-activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, antihypertensive, and antidiabetic effects. researchgate.netosi.lv

Emerging areas of investigation include:

Anticancer Activity: Beyond microtubule destabilization, tetrazole-piperazine compounds could be explored as inhibitors of other cancer-related targets. The structural flexibility and hydrogen bonding capability of the tetrazole ring make it suitable for interacting with various enzyme active sites. nih.govacs.orgnih.gov

Neuropsychiatric Disorders: Given that some analogues have been investigated as monoamine reuptake inhibitors, there is potential to develop novel treatments for depression, anxiety, and other central nervous system (CNS) disorders. nih.gov The piperazine moiety is a common feature in many CNS-active drugs. researchgate.net

Infectious Diseases: The antimicrobial and antiviral potential of tetrazole derivatives is a promising but underexplored area for this specific scaffold. researchgate.netmdpi.com Screening against various bacterial and viral strains could identify new lead compounds for treating infectious diseases.

Systematic screening of compound libraries against diverse biological targets will be essential to uncover these new activities. Mechanistic studies will then be required to understand how these compounds exert their effects at a molecular level, providing a foundation for further optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of next-generation tetrazole-piperazine therapeutics. These computational tools can dramatically accelerate the drug discovery process by analyzing vast datasets to predict the properties and activities of novel compounds. premierscience.comlondondaily.news

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues before they are synthesized. londondaily.news This allows researchers to prioritize the most promising candidates, saving time and resources.

High-Throughput Virtual Screening (HTVS): AI-powered virtual screening can rapidly assess large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This is particularly useful for exploring the potential of the tetrazole-piperazine scaffold against new targets.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. premierscience.comnih.gov These models can be trained on existing tetrazole-piperazine data to generate novel structures with optimized activity and pharmacokinetic profiles.

ADME/Toxicity Prediction: A significant challenge in drug development is ensuring a compound has favorable ADME (absorption, distribution, metabolism, excretion) and toxicity profiles. ML models can predict these properties early in the design phase, reducing the high attrition rates in clinical trials. londondaily.newsnih.gov

AI/ML ApplicationDescriptionImpact on Tetrazole-Piperazine Design
Predictive QSAR Algorithms identify patterns in molecular descriptors to predict the biological activity of new compounds. londondaily.newsRapidly prioritizes synthesis of analogues with the highest predicted potency and selectivity.
Virtual Screening AI methods screen vast virtual libraries to identify compounds likely to interact with a target. nih.govEnables efficient exploration of new therapeutic targets for the scaffold.
Generative Models Deep learning models, like variational autoencoders, generate novel molecular structures with optimized properties. nih.govCreates innovative tetrazole-piperazine derivatives that may not be conceived through traditional methods.
Property Prediction Machine learning models forecast key pharmacokinetic and safety profiles (e.g., solubility, toxicity). londondaily.newsnih.govReduces late-stage failures by designing compounds with better drug-like properties from the outset.

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of complex chemical structures is often a bottleneck in drug discovery. The development of more efficient, scalable, and versatile synthetic routes for this compound and its analogues is a critical area of future research.

Key advancements in synthetic chemistry applicable to this scaffold include:

Multicomponent Reactions (MCRs): MCRs offer a time-saving and efficient way to build libraries of complex molecules in a single step. nih.gov Applying MCRs to tetrazole synthesis can accelerate the discovery process by rapidly generating diverse derivatives for biological screening. acs.org

Flow Chemistry: Continuous-flow synthesis provides advantages over traditional batch processing, including improved safety, scalability, and reaction control. For example, a continuous-flow method has been reported for the reductive N-alkylation of amines with ketones, a reaction type relevant to the synthesis of complex piperazine derivatives.

Novel Catalysis: The use of new and improved catalysts can increase the efficiency and environmental friendliness ("greenness") of synthetic routes. researchgate.net For instance, nanocatalysts have been employed in the synthesis of 5-substituted 1H-tetrazoles from various benzaldehyde derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. This technique has been successfully used to prepare key intermediates for 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles. nih.gov

These advanced synthetic methods will not only facilitate the synthesis of currently known analogues but will also enable the creation of more complex and structurally novel derivatives that are inaccessible through traditional methods. eurekaselect.com This will broaden the chemical space available for exploration and increase the likelihood of discovering next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a propargyl-substituted piperazine intermediate is reacted with azidobenzene derivatives in a 1:2 ratio of H₂O:DCM, using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2), and purification involves column chromatography (silica gel, ethyl acetate:hexane, 1:8) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.4 ppm) and piperazine methylene groups (δ 2.5–3.8 ppm). For triazole derivatives, a singlet at δ ~7.9–8.2 ppm confirms the triazole proton .
  • LCMS : Molecular ion peaks (e.g., m/z 397.1685 [M⁺] for triazole derivatives) validate molecular weight .
  • High-resolution mass spectrometry (HRMS) : Used to confirm exact mass and elemental composition .

Q. How are preliminary bioactivity assays designed for this compound?

Initial screens for analgesic, anti-inflammatory, or anticancer activity involve:

  • In vitro models : Cell viability assays (e.g., MTT) against cancer cell lines.
  • In vivo models : Rodent models for pain (e.g., hot-plate test) or inflammation (e.g., carrageenan-induced edema) .

Advanced Research Questions

Q. How can low yields in triazole ring formation be optimized?

  • Catalyst optimization : Adjust CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) ratios to enhance regioselectivity .
  • Solvent systems : Test polar aprotic solvents (e.g., DMF) or mixed solvents (DCM:H₂O) to improve reaction kinetics .
  • Temperature control : Extended stirring (6–7 hours at RT) ensures completion .

Q. What strategies resolve contradictions in crystallographic data?

  • Software refinement : Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered regions .
  • Validation tools : Cross-check with CCDC databases and employ Rint values to assess data quality .

Q. How can structure-activity relationships (SAR) guide analog design?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to enhance binding affinity to serotonin receptors .
  • Scaffold modifications : Replace the tetrazole ring with triazoles or pyrazoles to modulate pharmacokinetic properties .
Substituent Biological Activity Reference
2-FluorophenylImproved 5-HT receptor binding
4-NitrophenylEnhanced anticancer activity

Q. What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT receptors or kinases. For example, triazole derivatives show hydrogen bonding with Ser159 and Tyr175 residues in 5-HT2A .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Methodological Challenges

Q. How to address inconsistencies in pharmacological data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ calculations using GraphPad Prism).
  • Off-target screening : Use kinase profiling panels to rule out nonspecific effects .

Q. What are best practices for handling reactive intermediates?

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) to manage skin/eye irritants (e.g., propargyl bromide) .
  • Stability testing : Store intermediates under inert gas (N₂/Ar) at –20°C to prevent degradation .

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